7-Methyl-7-azabicyclo[4.1.0]heptane
Description
Significance of Strained Nitrogen Heterocycles in Organic Chemistry
Strained nitrogen heterocycles, such as aziridines and azetidines, are cyclic compounds containing at least one nitrogen atom within a three or four-membered ring, respectively. researchgate.netnumberanalytics.com The inherent angle and torsional strain in these small rings make them susceptible to ring-opening reactions, a characteristic that synthetic chemists exploit to introduce new functional groups with high regioselectivity and stereoselectivity. researchgate.net This reactivity makes them powerful intermediates in the synthesis of more complex molecules, including natural products, pharmaceuticals, and agrochemicals. openmedicinalchemistryjournal.com
Overview of Azabicyclo[4.1.0]heptane Systems as Synthetic Scaffolds
The 7-azabicyclo[4.1.0]heptane framework, also known as cyclohexenimine, consists of a cyclohexane (B81311) ring fused to an aziridine (B145994) ring. acs.org This bicyclic system serves as a versatile scaffold in organic synthesis, providing a rigid and stereochemically defined starting point for the construction of more elaborate molecular architectures. The inherent strain of the aziridine ring within this fused system dictates its chemical reactivity, making it a prime target for nucleophilic ring-opening reactions. acs.org
The synthesis of azabicyclo[4.1.0]heptane derivatives can be achieved through various routes, including the cyclization of amino alcohols or the reaction of dihalocarbenes with enamines followed by ring-closing reactions. jst.go.jprsc.org These scaffolds are valuable precursors for a range of nitrogen-containing compounds, including functionalized piperidines and azepanes, which are important structural motifs in many biologically active molecules. rsc.org The strategic functionalization of the azabicyclo[4.1.0]heptane core allows for the generation of diverse chemical libraries for drug discovery and other applications. researchgate.net For instance, derivatives of this scaffold have been investigated for their potential as analgesics and anti-inflammatory agents. smolecule.com
Structural Uniqueness of 7-Methyl-7-azabicyclo[4.1.0]heptane within the Aziridine Class
This compound is distinguished within the broader class of aziridines by its specific bicyclic structure and the presence of a methyl group on the nitrogen atom. nih.gov The fusion of the aziridine ring to a six-membered carbocyclic ring creates a rigid, conformationally restricted system. This rigidity is a key feature, as it can enforce specific spatial arrangements of substituents, which is often a critical factor in designing molecules with high binding affinity to biological targets.
The methyl group attached to the nitrogen atom at the bridgehead position further influences the compound's properties. nih.gov It increases the steric hindrance around the nitrogen, which can affect its nucleophilicity and the regioselectivity of ring-opening reactions. Compared to its unsubstituted parent compound, 7-azabicyclo[4.1.0]heptane, the N-methyl derivative exhibits altered electronic and steric properties that can be leveraged in synthetic strategies. vulcanchem.com The specific combination of the bicyclo[4.1.0]heptane framework and the N-methylation makes this compound a unique building block for creating complex and stereochemically defined molecules.
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.govsigmaaldrich.com |
| Molecular Formula | C₇H₁₃N | nih.gov |
| Molecular Weight | 111.18 g/mol | nih.gov |
| InChI Key | AUKSCMCYMDCFAB-UHFFFAOYSA-N | sigmaaldrich.com |
| CAS Number | 51066-08-1 | sigmaaldrich.com |
| Physical Form | Liquid | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-7-azabicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-8-6-4-2-3-5-7(6)8/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKSCMCYMDCFAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C1CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Methyl 7 Azabicyclo 4.1.0 Heptane and Its Analogues
Direct Synthesis Approaches to 7-Methyl-7-azabicyclo[4.1.0]heptane
Direct approaches focus on the formation of the this compound core in a limited number of steps, often by constructing the aziridine (B145994) ring onto a pre-existing cyclohexane (B81311) framework.
Cyclohexene (B86901) Oxide-Based Routes for this compound Synthesis
A prevalent and well-documented strategy for the synthesis of this compound utilizes cyclohexene oxide as a key starting material. google.com This approach hinges on the nucleophilic ring-opening of the epoxide followed by an intramolecular cyclization to form the desired bicyclic aziridine.
The synthesis commences with the reaction between cyclohexene oxide and an aqueous solution of methylamine (B109427). google.compearson.com In this step, the methylamine acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring. This results in the ring-opening of the cyclohexene oxide and the formation of the intermediate, trans-2-(methylamino)cyclohexan-1-ol. google.com
Following the formation of the amino alcohol intermediate, the crucial cyclization step is performed to construct the aziridine ring. This is typically achieved by converting the hydroxyl group into a good leaving group, which then undergoes an intramolecular nucleophilic substitution by the adjacent secondary amine. A common method involves treating the intermediate with phosphorus tribromide in the presence of triethylamine (B128534). google.com The phosphorus tribromide activates the hydroxyl group, and the triethylamine acts as a base to facilitate the subsequent ring closure, yielding this compound. google.com
The efficiency of the cyclohexene oxide-based route is highly dependent on the reaction conditions and the choice of reagents. For the initial ring-opening step, the molar ratio of cyclohexene oxide to the methylamine solution has been optimized to be in the range of 1:3.5 to 1:4.5 to ensure complete conversion of the epoxide. google.com
For the subsequent cyclization, the molar ratios of the trans-2-(methylamino)cyclohexan-1-ol intermediate, phosphorus tribromide, and triethylamine are critical for maximizing the yield of the final product. An optimized molar ratio of 1:1.1-1.3:0.4-0.6 (intermediate:phosphorus tribromide:triethylamine) has been reported. google.com The reaction temperature for this step is maintained between -10 and 0 °C. google.com After the reaction is complete, the addition of a strong alkali aqueous solution to adjust the pH to 13-14 is crucial for the final product formation and separation. google.com Alternative reagent systems for the cyclization step include the use of bromine and triphenylphosphine (B44618) in the presence of triethylamine. google.com
Table 1: Optimized Reaction Parameters for the Synthesis of this compound
| Step | Reactants | Reagent/Catalyst | Molar Ratio | Temperature (°C) | Key Conditions |
|---|---|---|---|---|---|
| Ring-Opening | Cyclohexene Oxide, Methylamine | - | 1 : 3.5-4.5 | - | Aqueous solution |
| Cyclization | trans-2-(Methylamino)cyclohexan-1-ol | Phosphorus Tribromide, Triethylamine | 1 : 1.1-1.3 : 0.4-0.6 | -10 to 0 | pH adjustment to 13-14 |
Intramolecular Cyclization Strategies for this compound Ring Closure
Beyond the direct use of cyclohexene oxide and methylamine, intramolecular cyclization remains a cornerstone for forming the azabicyclo[4.1.0]heptane ring system. The key principle involves a pre-functionalized cyclohexane derivative where a nucleophilic nitrogen atom and a carbon atom bearing a leaving group are positioned to facilitate ring closure. The synthesis of trans-1,2-diaminocyclohexane moieties, for instance, can be achieved through the in-situ formation and opening of aziridinium (B1262131) ions, which are precursors to the bicyclic system. arkat-usa.org
The stereochemistry of the starting materials, such as the cis or trans isomers of 2-aminocyclohexanol, plays a significant role in the cyclization process. The trans isomer, for example, can form strong intramolecular hydrogen bonds between the amino and hydroxyl groups, which can influence the reactivity and the preferred reaction pathway. researchgate.net
Transition-Metal-Catalyzed Nitrene Transfer Reactions for Bicyclic Aziridines
A powerful and atom-economical method for the synthesis of aziridines involves the transition-metal-catalyzed transfer of a nitrene group to an alkene. nih.govscispace.com In the context of 7-azabicyclo[4.1.0]heptane analogues, this would involve the reaction of cyclohexene with a suitable nitrene precursor in the presence of a transition metal catalyst.
Various transition metals, including copper, rhodium, cobalt, and ruthenium, have been shown to catalyze nitrene transfer reactions. nih.govthieme-connect.com The nitrene source is often an organic azide (B81097), such as a sulfonyl azide, which decomposes to release dinitrogen gas and the reactive nitrene species. nih.govscispace.com The catalyst facilitates the transfer of this nitrene to the double bond of cyclohexene, directly forming the aziridine ring. nih.gov
The choice of catalyst and ligand can influence the efficiency and selectivity of the aziridination. scispace.comacs.org For instance, cobalt and ruthenium porphyrin complexes have been successfully employed as catalysts for the aziridination of cycloalkenes. nih.gov While this method offers a direct route to the bicyclic aziridine core, the N-substituent is determined by the nitrene precursor used. To obtain this compound specifically, a methyl-substituted nitrene precursor would be required.
Indirect Synthetic Pathways to this compound Scaffolds
Indirect synthetic routes to the this compound scaffold involve the initial synthesis of a related bicyclic or heterocyclic system, which is then chemically transformed into the target molecule. These multistep sequences can provide access to a wider range of analogues and allow for greater control over stereochemistry.
One such approach could involve the synthesis of a different azabicyclic system, like 7-azabicyclo[2.2.1]heptane derivatives, which can be synthesized via Diels-Alder reactions followed by subsequent ring transformations. unirioja.es While not a direct route to the [4.1.0] system, the principles of intramolecular rearrangements and ring contractions or expansions could potentially be applied to convert more readily accessible bicyclic structures into the desired this compound framework. However, specific examples of such transformations leading directly to this compound are not prominently featured in the surveyed literature.
Cyclopropanation of Aza-1,6-enynes Leading to Azabicyclo[4.1.0]heptane Derivatives
A noteworthy and sustainable approach for synthesizing functionalized azabicyclo[4.1.0]heptane derivatives is the oxidative cyclopropanation of aza-1,6-enynes. rsc.orgdntb.gov.uaresearchgate.netrsc.org This transition-metal-free methodology allows for the formation of multiple bonds in a single step under mild conditions, leading to valuable azabicyclo[4.1.0]heptane-2,4,5-triones. rsc.orgdntb.gov.uaresearchgate.netrsc.org The reaction is characterized by its operational simplicity, rapid completion, and broad substrate scope, accommodating a variety of functional groups. rsc.orgrsc.org
The proposed mechanism for this transformation involves a radical cascade process. rsc.orgrsc.org It is initiated by the generation of a radical that attacks the alkyne portion of the aza-1,6-enyne. rsc.org This is followed by a series of cyclization and oxidation steps to afford the final bicyclic product. rsc.orgrsc.org Control experiments and real-time mass spectrometry have provided support for the proposed reaction pathway. rsc.orgrsc.orgrsc.org
Diels-Alder Cycloadditions in Azabicycloheptane Framework Construction
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has been employed in the construction of azabicyclo[2.2.1]heptane frameworks, which are structurally related to the [4.1.0] system. researchgate.netwikipedia.orgorganic-chemistry.orgiitk.ac.in This [4+2] cycloaddition between a conjugated diene and a dienophile offers excellent control over stereochemistry. wikipedia.orgorganic-chemistry.orgiitk.ac.in In the context of azabicycloheptanes, hetero-Diels-Alder reactions involving imines as dienophiles or as part of the diene system are particularly relevant for creating nitrogen-containing heterocyclic compounds. wikipedia.org
For instance, the reaction of N-protected pyrroles with suitable dienophiles can generate the azabicyclo[2.2.1]heptane core, which serves as a versatile scaffold for further chemical modifications. researchgate.net This strategy allows for the rapid generation of molecular complexity and the synthesis of diverse compound libraries. researchgate.net
Transannular Alkylation Strategies for Azabicycloheptane Amino Acids
A chirospecific method for the synthesis of optically pure 1-carboxy-7-azabicyclo[2.2.1]heptane amino acids utilizes a transannular alkylation as a key bond-forming step. nih.govacs.orgresearchgate.net This approach, starting from L-glutamic acid, allows for the multigram preparation of these conformationally constrained amino acid analogues. nih.govacs.orgresearchgate.net The strategy involves the formation of a bromoethyl side chain which then undergoes an intramolecular alkylation to construct the bicyclic ring system. acs.org This methodology provides access to key intermediates that can be further elaborated into a variety of symmetrical and chiral amino acid homologues. nih.govacs.orgresearchgate.net
Stereoselective and Enantioselective Synthesis of this compound Derivatives
The stereoselective synthesis of 7-azabicyclo[4.1.0]heptane derivatives is crucial for their application in medicinal chemistry, where specific stereoisomers often exhibit desired biological activity.
Furthermore, sophisticated catalytic systems are employed for the stereoselective synthesis of compounds like 3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester, focusing on asymmetric transformations to control the formation of the bicyclic framework and its stereocenters. smolecule.com
Functionalization and Derivatization Strategies for this compound
The this compound scaffold can be further modified through various functionalization and derivatization strategies to explore structure-activity relationships and develop new compounds with tailored properties.
Oxidative Transformations of this compound Scaffolds
The 7-azabicyclo[4.1.0]heptane ring system is susceptible to oxidative transformations. For example, the parent compound can be oxidized to form azabicyclo[4.1.0]heptane-2,4,5-triones under mild conditions. A transition-metal-free method utilizing iodine and tert-butyl hydroperoxide (TBHP) has been developed for the oxidative cyclopropanation of aza-1,6-enynes, leading to highly functionalized azabicyclo[4.1.0]heptane-2,4,5-trione derivatives in good to excellent yields. rsc.orgrsc.org This radical cascade protocol is operationally simple, scalable, and tolerates a wide range of substituents. rsc.org
Reductive Modifications of this compound and its Precursors
Reductive modifications of the 7-azabicyclo[4.1.0]heptane core and its precursors provide access to a variety of functionalized derivatives. For instance, the carboxylic acid ester group in compounds like 3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride. smolecule.com This transformation highlights the versatility of the scaffold in synthetic organic chemistry. smolecule.com
Nucleophilic and Electrophilic Substitution Reactions on this compound Derivatives
The reactivity of the 7-azabicyclo[4.1.0]heptane ring system is significantly influenced by the strained three-membered aziridine ring. This inherent strain makes the molecule susceptible to ring-opening reactions initiated by both nucleophiles and electrophiles. The substitution patterns on the nitrogen and the cyclohexane ring further dictate the course and feasibility of these reactions.
Nucleophilic Substitution Reactions
The core of the 7-azabicyclo[4.1.0]heptane structure is susceptible to nucleophilic attack, primarily resulting in the opening of the aziridine ring. The nitrogen atom within the bicyclic system can also engage in nucleophilic substitution reactions. The presence of electron-withdrawing groups on the nitrogen atom, such as tosyl (Ts) or benzoyl (Bz), enhances the electrophilicity of the adjacent carbon atoms, making them more prone to attack by nucleophiles.
One notable reaction involves the nucleophilic addition of substituted pyridines to this compound. acs.org For instance, the reaction with 2-, 3-, or 4-[2-(methylamino)ethyl]pyridine (B1345710) proceeds via the opening of the aziridine ring. acs.org
In a more complex derivative, (1R,2S,6R)-6-Methyl-7-tosyl-7-azabicyclo[4.1.0]heptan-2-yl tosylate, the aziridine ring is opened by a sulfur nucleophile. beilstein-journals.org Treatment with ammonium (B1175870) tetrathiomolybdate (B108656) leads to a nucleophilic attack on the more substituted aziridine carbon atom, followed by an intramolecular cyclization to form a bridged thietane. beilstein-journals.org This transformation highlights the synthetic utility of nucleophilic ring-opening reactions in creating complex heterocyclic systems.
Furthermore, derivatives such as Methyl 7-Azabicyclo[4.1.0]heptane-1-carboxylate contain functional groups like esters that can undergo nucleophilic substitution. Similarly, the benzoyl group in 7-Azabicyclo[4.1.0]heptane, 7-benzoyl- can be targeted by nucleophiles. smolecule.com
| Derivative | Nucleophile | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| This compound | 2-[2-(Methylamino)ethyl]pyridine | Nucleophilic Ring-Opening | Substituted piperidine (B6355638) | acs.org |
| (1R,2S,6R)-6-Methyl-7-tosyl-7-azabicyclo[4.1.0]heptan-2-yl tosylate | Ammonium tetrathiomolybdate | Nucleophilic Ring-Opening / Intramolecular Cyclization | Bridged thietane | beilstein-journals.org |
| 7-Azabicyclo[4.1.0]heptane, 7-benzoyl- | Halogens, General Nucleophiles | Substitution | Various substituted derivatives | smolecule.com |
| 3-Azabicyclo[4.1.0]heptane-1-carboxaldehyde, 3-[(4-methylphenyl)sulfonyl]-6-phenyl- | General Nucleophiles | Nucleophilic Substitution | Replacement of the sulfonyl group | smolecule.com |
Electrophilic Substitution Reactions
Direct electrophilic substitution on the saturated carbocyclic framework of this compound is not a common reaction pathway due to the absence of an electron-rich system like an aromatic ring. However, electrophilic reactions are crucial in the synthesis and functionalization of its derivatives.
The nitrogen atom of the aziridine can act as a nucleophile and react with electrophiles, leading to ring-opened products or N-functionalized derivatives. More significantly, electrophilic reagents are used to introduce functional groups onto precursors to synthesize substituted 7-azabicyclo[4.1.0]heptane systems. For example, the synthesis of derivatives like 3-Azabicyclo[4.1.0]heptane-1-carboxaldehyde, 3-[(4-methylphenyl)sulfonyl]-6-phenyl- involves the introduction of the sulfonyl and aldehyde groups through electrophilic substitution reactions on a suitable precursor. smolecule.com
Furthermore, the presence of a sulfonyl group attached to the nitrogen, as seen in 7-(Cyclopentanesulfonyl)-7-azabicyclo[4.1.0]heptane, enhances the electrophilicity of the bicyclic system, which in turn facilitates nucleophilic substitution reactions. While this is a consequence of an electrophilic group being present, the synthesis of such a sulfonamide derivative itself involves the reaction of the parent amine with an electrophilic sulfonyl chloride.
| Precursor/Derivative | Electrophile | Reaction Type | Resulting Derivative Feature | Reference |
|---|---|---|---|---|
| 7-Azabicyclo[4.1.0]heptane | Cyclopentanesulfonyl chloride | Electrophilic addition to Nitrogen (Sulfonylation) | 7-(Cyclopentanesulfonyl)-7-azabicyclo[4.1.0]heptane | |
| Synthetic Precursor | Various (e.g., Acyl chlorides, Sulfonyl chlorides) | Electrophilic Substitution (on precursor) | Introduction of sulfonyl and aldehyde groups | smolecule.com |
Chemical Reactivity and Reaction Mechanisms of 7 Methyl 7 Azabicyclo 4.1.0 Heptane
Ring-Opening Reactions of the Aziridine (B145994) Moiety in 7-Methyl-7-azabicyclo[4.1.0]heptane
The fused aziridine ring is the focal point of the molecule's reactivity, readily undergoing cleavage of its carbon-nitrogen bonds when subjected to various reagents.
The significant strain within the 7-azabicyclo[4.1.0]heptane framework facilitates ring-opening reactions under relatively mild conditions when treated with nucleophiles. acs.org These reactions proceed via nucleophilic attack at one of the aziridine carbons, leading to the cleavage of a C-N bond and the formation of substituted piperidine (B6355638) or azepane derivatives. The process is highly efficient due to the release of ring strain. nih.govjove.com
A range of nucleophiles, including those based on oxygen, nitrogen, and carbon, have been successfully employed in these transformations. nih.govnih.gov For instance, in related N-aryl systems, nucleophiles such as acetic acid and trimethylsilyl (B98337) azide (B81097) (TMSN₃) have been shown to open the aziridine ring. The increased strain in the bicyclo[4.1.0]heptane system allows these reactions to proceed at milder temperatures compared to less strained analogues. acs.org In the case of the corresponding aziridinium (B1262131) ions, nucleophiles like acetate (B1210297) and azide ions lead to ring-expanded products. nih.govjove.com
The ring-opening of 7-azabicyclo[4.1.0]heptane derivatives often proceeds with a high degree of regio- and stereoselectivity. The outcome is largely dictated by the nature of the substrate (specifically, the substituent on the nitrogen) and the reaction conditions. When the nitrogen atom is part of a quaternary aziridinium ion, such as 1-azoniabicyclo[4.1.0]heptane tosylate, the regioselectivity of the nucleophilic attack is well-defined. nih.govjove.com
Two primary pathways are observed:
Attack at the bridge carbon (C7): This results in the formation of substituted piperidine derivatives. nih.govjove.comnih.gov
Attack at the bridgehead carbon (C1 or C6): This pathway leads to the formation of larger, seven-membered azepane rings. nih.govjove.comnih.gov
Research has demonstrated that these ring-opening reactions are highly stereospecific, yielding trans-2,6-disubstituted piperidines from heteroatom-based nucleophiles. nih.govjove.comsci-hub.se In studies on related N-aryl systems, nucleophilic attack was observed to occur exclusively at the least-substituted carbon of the aziridine ring, with no formation of other constitutional isomers detected. acs.org
Table 1: Regioselective Ring-Opening of 1-Azoniabicyclo[4.1.0]heptane Tosylate with Various Nucleophiles
| Nucleophile | Product Type | Resulting Heterocycle | Reference |
| Acetate (AcO⁻) | Piperidine | 2-Acetoxymethylpiperidine | nih.gov |
| Azide (N₃⁻) | Piperidine | 2-Azidomethylpiperidine | nih.gov |
| Cyanide (CN⁻) | Piperidine | 2-Cyanomethylpiperidine | nih.gov |
| Various Nucleophiles | Azepane | Substituted Azepanes | nih.govjove.com |
Lewis acids can act as catalysts to activate the aziridine ring, making it more susceptible to nucleophilic attack and promoting rearrangements. The nitrogen atom of the aziridine, particularly in N-acyl derivatives, can coordinate with a Lewis acid, which enhances the electrophilicity of the ring carbons. amazonaws.com This activation facilitates ring-opening even with weak nucleophiles.
For example, cyclohexane-condensed N-acylaziridines undergo efficient ring-expansion when treated with catalytic amounts of Lewis acids like zinc, copper, or tin(II) triflate. amazonaws.com A notable application is the cooperative catalytic system for the enantioselective ring-opening of a meso 7-azabicyclo[4.1.0]heptane derivative. This system uses a combination of a chiral (salen)Co complex and an achiral Lewis acid (e.g., TiF₄) to achieve asymmetric fluorination, producing valuable trans-β-fluoroamine products. acs.org The reaction relies on the picolinamide (B142947) protecting group to enable effective Lewis acid activation of the aziridine. acs.org
Generation and Reactivity of Aziridinium Ions and Ylides from this compound
The nitrogen atom in the 7-azabicyclo[4.1.0]heptane scaffold can be readily converted into more reactive species, such as quaternary aziridinium ions and zwitterionic aziridinium ylides.
These intermediates are central to many of the transformations of the parent molecule. While aziridinium ions are typically transient and highly reactive, the bicyclic nature of the 7-azabicyclo[4.1.0]heptane system allows for the generation of a remarkably stable bicyclic aziridinium ion. nih.govjove.comnih.gov This stability facilitates its isolation and spectroscopic characterization, which is not possible for many simpler aziridinium ions. nih.govnih.gov The formation of this stable ion, 1-azoniabicyclo[4.1.0]heptane tosylate, occurs via an intramolecular nucleophilic attack of the aziridine nitrogen on a tethered leaving group (a tosylate). Its formation can be monitored by NMR spectroscopy, which shows a characteristic downfield shift for the protons adjacent to the newly formed quaternary ammonium (B1175870) center. nih.govjove.com The primary reactivity of this ion is its subsequent ring-opening by nucleophiles, as detailed in section 3.1.2. nih.govjove.com
Aziridinium ylides are another class of reactive intermediates generated from aziridines. These are typically formed by the reaction of the aziridine's nitrogen atom with a carbene, often generated from a diazo compound in the presence of a metal catalyst (e.g., Rh(II) or Cu(II)). mdpi.comnih.govsioc-journal.cn The resulting zwitterionic ylide is highly reactive and can undergo several transformations, including:
mdpi.com-Sigmatropic and Stevens Rearrangements: These intramolecular rearrangements can lead to ring-expanded products, such as dehydropiperidines. nih.govsioc-journal.cn
1,3-Dipolar Cycloadditions: The ylide can act as a 1,3-dipole and react with various dipolarophiles. sioc-journal.cn
Cheletropic Extrusion: This process involves the fragmentation of the ylide to produce an alkene and an imine. sioc-journal.cn
The reactivity of aziridinium ylides can be complex, often hindered by the existence of slowly interconverting nitrogen invertomers, which can lead to multiple product outcomes. nih.gov
Cycloaddition Reactions Involving this compound Structures
The strained ring system of 7-azabicyclo[4.1.0]heptane and its derivatives can participate in or be formed by various cycloaddition reactions.
While the provided outline specifies intramolecular [4+3] cycloadditions, the scientific literature for the 7-azabicyclo[4.1.0]heptane framework more prominently features other modes of cycloaddition. These reactions often proceed through ring-opened intermediates, such as azomethine ylides or radical species.
A key example is an iodine atom transfer [3+2] cycloaddition . In this reaction, an optically active bicyclic iodoaziridine, (1S,2S,6S)-2-iodo-7-(p-toluenesulfonyl)-7-azabicyclo[4.1.0]heptane, is treated with a radical initiator in the presence of an electron-rich alkene. acs.org This generates an azahomoallyl radical intermediate via C-N bond cleavage, which then undergoes a [3+2] cycloaddition with the alkene to produce optically active octahydroindole derivatives with high enantiomeric excess. acs.org
Generally, donor-acceptor aziridines can be induced to open via C-C bond cleavage to form azomethine ylides, which are classic 1,3-dipoles for [3+n] cycloaddition reactions. Furthermore, an intermolecular[2+2] cycloaddition has been reported for a derivative, (Z)-7-(prop-1-enyl)-7-azabicyclo[4.1.0]heptane, which reacts with dimethyl acetylene (B1199291) dicarboxylate (DMAD) in a stepwise manner through a zwitterionic intermediate. nih.gov
Table 2: Representative Cycloaddition of a 7-Azabicyclo[4.1.0]heptane Derivative
| Reactant 1 | Reactant 2 | Reaction Type | Key Intermediate | Product Type | Reference |
| (1S,2S,6S)-2-Iodo-7-tosyl-7-azabicyclo[4.1.0]heptane | 2,3-Dihydrofuran | Iodine Atom Transfer [3+2] Cycloaddition | Azahomoallyl Radical | Bicyclic Octahydroindole Derivative | acs.org |
Intermolecular Cycloadditions with Unsaturated Substrates
The aziridine ring within the 7-azabicyclo[4.1.0]heptane framework can participate in cycloaddition reactions, particularly when substituted with unsaturated groups. Research into the cycloaddition of (Z)-7-(prop-1-enyl)-7-azabicyclo[4.1.0]heptane with dimethyl acetylene dicarboxylate has shown that the reaction proceeds with complete stereoselectivity. ucdavis.edu Quantum chemical calculations were employed to probe the mechanism of this cyclization. ucdavis.edu The findings indicated that a stepwise pathway is favored over a concerted one, proceeding through a zwitterionic intermediate. ucdavis.edu
This stepwise mechanism highlights the influence of the aziridine nitrogen on the reaction pathway. Following the initial cycloaddition, the resulting cyclobutene (B1205218) can undergo a subsequent electrocyclic ring-opening. Computational studies of this ring-opening process revealed a preference for the formation of the "methyl-in" dienamine product over the "methyl-out" alternative by approximately 4-5 kcal/mol. ucdavis.edu
Table 1: Intermolecular Cycloaddition of an N-Alkenyl Aziridine Derivative
| Reactant 1 | Reactant 2 | Key Mechanistic Feature | Product Type | Source |
| (Z)-7-(prop-1-enyl)-7-azabicyclo[4.1.0]heptane | Dimethyl acetylene dicarboxylate | Stepwise pathway via zwitterionic intermediate | Cyclobutene | ucdavis.edu |
Mechanistic Studies on the Transformation Pathways of this compound
The transformation of the 7-azabicyclo[4.1.0]heptane scaffold is governed by several intricate mechanistic pathways, including radical-mediated cascades and various molecular rearrangements. These pathways allow for the conversion of relatively simple precursors into complex polycyclic structures.
Radical Cascade Reactions
Radical cascade reactions provide a powerful and efficient method for constructing the azabicyclo[4.1.0]heptane core from acyclic precursors like 1,6-enynes. A notable approach involves a transition-metal-free, iodine- and tert-Butyl hydroperoxide (TBHP)-mediated radical oxidative cyclopropanation of aza-1,6-enynes. rsc.org This method allows for the synthesis of functionalized azabicyclo[4.1.0]heptane-2,4,5-trione derivatives in good to excellent yields. rsc.orgresearchgate.net
The proposed mechanism for this transformation begins with the generation of a hydroxyl radical, which attacks the alkyne portion of the aza-1,6-enyne substrate. rsc.org This initial step triggers a cascade of radical-mediated cyclizations, ultimately forming the fused cyclopropane (B1198618) ring of the bicyclic system. rsc.org Online mass spectrometry experiments have supported this mechanism by detecting key intermediate species. rsc.org
In a related strategy, organophotoredox catalysis can be used to initiate divergent vinyl radical-mediated cascade annulations of 1,6-enynes. nih.gov This metal-free method, using blue LED light, allows for the synthesis of diverse cyclopropane-fused heterocycles, including 3-azabicyclo-[4.1.0]heptan-5-ones. nih.gov The key intermediate in this cascade is a β-oxyvinyl radical, which is generated from the photocatalytic addition of a pyridine (B92270) N-oxy radical to the alkyne. nih.gov
Table 2: Radical Cascade Reactions for Azabicyclo[4.1.0]heptane Synthesis
| Precursors | Reagents/Conditions | Key Intermediate | Product | Source |
| Aza-1,6-enynes | I₂, TBHP, 80 °C | Hydroxyl radical adduct | Azabicyclo[4.1.0]heptane-2,4,5-trione | rsc.org |
| 1,6-Enynes | 2,6-Lutidine N-oxide, Photoredox catalyst, Blue LED light | β-Oxyvinyl radical | 3-Azabicyclo-[4.1.0]heptan-5-one | nih.gov |
Rearrangement Pathways
The azabicyclo[4.1.0]heptane skeleton can be synthesized or can itself undergo various rearrangement reactions. One of the key synthetic strategies involves the Beckmann rearrangement. For instance, a 2-substituted bicyclo[3.1.0]hexan-3-one can be converted to its corresponding oxime tosylate. google.com This intermediate then undergoes a Beckmann rearrangement to furnish a 3-azabicyclo[4.1.0]heptan-4-one, effectively inserting the nitrogen atom into the ring system to form the desired bicyclic lactam. google.com
In addition to synthetic rearrangements, the azabicyclo[4.1.0]heptane structure can exhibit dynamic isomerization. In studies of photochemical cycloadditions that form substituted azabicyclo[4.1.0]heptanes, it was observed that a kinetically favored endo-isomer could isomerize over time to the more thermodynamically stable exo-isomer. nih.gov This transformation is proposed to occur through a reversible ring-opening and ring-closing process, highlighting the structural flexibility of the system. nih.gov Furthermore, the products of cycloaddition reactions, such as the cyclobutene formed from N-alkenyl aziridines, can undergo subsequent electrocyclic ring-opening rearrangements to yield dienamine structures. ucdavis.edu
Advanced Spectroscopic and Structural Elucidation of 7 Methyl 7 Azabicyclo 4.1.0 Heptane
Conformational Analysis via Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules like 7-Methyl-7-azabicyclo[4.1.0]heptane. The nitrogen atom within the bicyclic system can undergo inversion, leading to different conformational isomers. DNMR studies allow for the determination of the energy barriers associated with this nitrogen inversion. researchgate.net
By analyzing the temperature-dependent changes in the NMR spectra, researchers can extract kinetic and thermodynamic parameters for the conformational exchange processes. For instance, the line-shape analysis of temperature-dependent ¹H and ¹³C NMR spectra can reveal the rates of inversion and the relative populations of the different conformers. researchgate.net The study of related azabicyclic systems has shown that the energy barriers for nitrogen inversion can be influenced by the steric hindrance of substituents on the nitrogen atom. researchgate.net Molecular mechanics calculations are often used in conjunction with DNMR data to model the conformational landscape and to estimate the relative energies of different conformers. researchgate.netacs.org
Below is a table summarizing typical NMR data for related azabicyclo[4.1.0]heptane structures.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Reference |
| ¹H | 2.60 | d | 5.6 | chemrxiv.org |
| ¹H | 2.20 | d | 5.8 | chemrxiv.org |
| ¹H | 1.30 | d | 5.6 | chemrxiv.org |
| ¹³C | 78.2 | thieme-connect.com | ||
| ¹³C | 61.5 | thieme-connect.com | ||
| ¹³C | 59.4 | thieme-connect.com | ||
| ¹³C | 39.2 | thieme-connect.com | ||
| ¹³C | 27.8 | thieme-connect.com | ||
| ¹³C | 25.7 | thieme-connect.com | ||
| ¹³C | 23.9 | thieme-connect.com | ||
| ¹³C | 19.1 | thieme-connect.com |
This table presents a compilation of typical proton and carbon NMR chemical shifts for the bicyclo[4.1.0]heptane core structure based on data from related derivatives.
Vibrational Spectroscopy (Infrared, Raman) for Structural and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the structural and conformational properties of this compound. These methods probe the vibrational modes of the molecule, which are sensitive to its geometry and bonding.
Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, can be a particularly powerful tool for determining the absolute configuration of chiral derivatives of 7-azabicyclo[4.1.0]heptane. google.com By comparing experimental VCD spectra with those calculated using quantum chemical methods, the stereochemistry of complex molecules can be unambiguously assigned. google.com
The following table lists characteristic IR absorption frequencies for related bicyclic compounds.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |
| C-H (sp³) | < 3000 | ||
| C-Cl | 580-785 | ||
| O-H | 3519 | weak | thieme-connect.com |
| C=O | |||
| C-N |
This table shows characteristic infrared absorption bands for functional groups found in related bicyclic structures.
High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation and Intermediate Identification
High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of this compound and for elucidating the mechanisms of reactions in which it is involved. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. universiteitleiden.nl
In the study of reaction mechanisms, HRMS can be used to identify and confirm the structure of fleeting intermediates. For example, in the investigation of radical reactions, HRMS has been used to detect trapped radical intermediates, providing direct evidence for a proposed mechanistic pathway. rsc.org The fragmentation patterns observed in the mass spectrum can also offer valuable structural information. For the parent compound, 7-azabicyclo[4.1.0]heptane, the molecular ion peak is observed at m/z 97.
The table below provides a summary of mass spectrometry data for related compounds.
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
| A derivative | C₁₄H₁₇NO₄ | 424.26936 | 424.26921 | universiteitleiden.nl |
This table illustrates the use of high-resolution mass spectrometry to confirm the elemental composition of a related molecule.
X-ray Crystallographic Analysis of this compound Derivatives for Precise Bond Metrics
X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise measurements of bond lengths, bond angles, and torsional angles. While a crystal structure for this compound itself may not be readily available, the analysis of its crystalline derivatives allows for a detailed understanding of the bicyclic framework's geometry. chemrxiv.orgrsc.org
Crystallographic studies on various substituted azabicyclo[4.1.0]heptane derivatives have confirmed the structure and stereochemistry of these molecules. chemrxiv.orgrsc.org For instance, the exo- or endo-configuration of substituents on the cyclopropane (B1198618) ring can be unambiguously determined. chemrxiv.orgrsc.org These precise structural parameters are invaluable for validating computational models and for understanding structure-activity relationships in medicinal chemistry. chemrxiv.orgrsc.orguni-regensburg.de
The following table presents selected crystallographic data for a derivative of azabicyclo[4.1.0]heptane.
| Parameter | Value | Reference |
| Crystal System | uni-regensburg.de | |
| Space Group | uni-regensburg.de | |
| a (Å) | uni-regensburg.de | |
| b (Å) | uni-regensburg.de | |
| c (Å) | uni-regensburg.de | |
| α (°) | uni-regensburg.de | |
| β (°) | uni-regensburg.de | |
| γ (°) | uni-regensburg.de | |
| Volume (ų) | uni-regensburg.de | |
| Z | uni-regensburg.de |
This table would typically contain unit cell parameters from an X-ray crystallographic study of a derivative.
Online Spectroscopic Techniques for Real-Time Reaction Monitoring (e.g., ESI-MS)
Online spectroscopic techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS), are powerful for monitoring chemical reactions in real-time. rsc.org This allows for the direct observation of reactants, intermediates, products, and byproducts as the reaction progresses.
In the context of reactions involving azabicyclo[4.1.0]heptane derivatives, online ESI-MS has been used to support proposed reaction mechanisms by intercepting and identifying fleeting intermediate species. rsc.org This real-time analysis provides a deeper understanding of the reaction kinetics and pathways, which is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies. rsc.org
Theoretical and Computational Chemistry of 7 Methyl 7 Azabicyclo 4.1.0 Heptane
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 7-Methyl-7-azabicyclo[4.1.0]heptane. These calculations can map the electron density distribution, identify frontier molecular orbitals (HOMO and LUMO), and calculate various reactivity descriptors.
The nitrogen atom in the aziridine (B145994) ring significantly influences the electronic properties. Its lone pair of electrons constitutes the Highest Occupied Molecular Orbital (HOMO), making it the primary site for electrophilic attack. The methyl group attached to the nitrogen atom further modulates the electron density through an inductive effect.
The inherent ring strain of the three-membered aziridine ring fused to the six-membered cyclohexane (B81311) ring is a critical factor governing its reactivity. This strain leads to a lower energy barrier for ring-opening reactions, a characteristic feature of aziridines. Computational models can quantify this strain energy and predict the regioselectivity of such reactions.
Table 1: Calculated Electronic Properties of this compound (Exemplary Data)
| Property | Value | Method |
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |
| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G |
| Dipole Moment | 1.8 D | DFT/B3LYP/6-31G |
| N-atom Mulliken Charge | -0.45 e | DFT/B3LYP/6-31G |
Note: The data in this table is illustrative and based on typical values for similar N-methylated aziridine systems. Actual values would require specific calculations for this molecule.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for investigating the detailed mechanisms of reactions involving this compound. By calculating the potential energy surface for a given reaction, chemists can identify the lowest energy pathway, locate and characterize transition state structures, and determine activation energies.
A key reaction of this compound is its nucleophilic ring-opening. Computational studies on analogous N-alkyl aziridines have shown that these reactions can proceed via an S\textsubscript{N}2-like mechanism, where the nucleophile attacks one of the aziridine carbon atoms, leading to the cleavage of a C-N bond. The regioselectivity of this attack (i.e., which carbon is attacked) is influenced by steric and electronic factors, which can be precisely modeled. For instance, the presence of the methyl group on the nitrogen can sterically hinder certain attack trajectories.
Furthermore, computational methods can explore pericyclic reactions, such as the thermal 6π-azaelectrocyclization of related systems, which can lead to the formation of azabicyclic o-quinodimethanes. bohrium.com While not directly studied for this compound, these computational frameworks provide a basis for predicting its potential involvement in similar transformations.
Conformational Energy Landscape Investigations and Dynamics
Computational methods, including molecular mechanics and ab initio calculations, can be used to explore this landscape. By systematically rotating bonds and calculating the energy of the resulting conformers, a potential energy surface can be generated. This allows for the identification of the global minimum energy conformation and other low-energy conformers, as well as the energy barriers between them.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule. By simulating the motion of the atoms over time, MD can reveal the preferred conformational transitions and the timescales on which they occur. This information is crucial for understanding how the molecule's shape fluctuates and how this might affect its interactions with other molecules.
Prediction of Spectroscopic Properties from First Principles
Quantum chemical calculations can predict various spectroscopic properties of this compound from first principles, providing a valuable tool for interpreting experimental spectra or for identifying the molecule in complex mixtures.
For example, the vibrational frequencies can be calculated, which correspond to the peaks observed in an infrared (IR) spectrum. By analyzing the normal modes associated with each calculated frequency, specific vibrational motions can be assigned to the observed IR bands.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These calculations involve determining the magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment. Comparing the calculated chemical shifts with experimental data can help to confirm the molecular structure and assign the resonances in the NMR spectrum.
Table 2: Predicted Spectroscopic Data for this compound (Exemplary Data)
| Spectrum | Predicted Feature | Value |
| IR | C-N Stretch | ~1200 cm⁻¹ |
| IR | Aziridine Ring Deformation | ~850 cm⁻¹ |
| ¹³C NMR | Aziridine Carbons | 40-50 ppm |
| ¹³C NMR | N-Methyl Carbon | ~35 ppm |
| ¹H NMR | N-Methyl Protons | 2.3-2.5 ppm |
Note: This data is illustrative and based on general regions for the specified functional groups. Precise predictions require specific quantum chemical calculations.
Molecular Design and Scaffold Analysis through Computational Methods
The 7-azabicyclo[4.1.0]heptane core is a valuable scaffold in medicinal chemistry and materials science. Computational methods play a crucial role in analyzing this scaffold and in designing new molecules with desired properties.
By systematically modifying the scaffold, for example, by adding different substituents to the cyclohexane ring or replacing the N-methyl group, computational chemists can create virtual libraries of related compounds. The properties of these virtual compounds, such as their electronic characteristics, shape, and potential binding affinity to a biological target, can then be rapidly evaluated using computational screening techniques.
This in silico approach allows for the rational design of new molecules with enhanced activity or improved physicochemical properties, significantly accelerating the discovery process. For instance, the rigid bicyclic structure can be exploited to hold pharmacophoric groups in a specific orientation to maximize interaction with a receptor. Computational analysis can help to identify the optimal substitution patterns to achieve this. While specific molecular design studies on this compound are not widely reported, the principles derived from computational studies on related aziridine-containing scaffolds are directly applicable. nih.gov
Applications of 7 Methyl 7 Azabicyclo 4.1.0 Heptane in Advanced Organic Synthesis
7-Methyl-7-azabicyclo[4.1.0]heptane as a Versatile Synthetic Intermediate
This compound serves as a crucial intermediate in a variety of chemical transformations, primarily due to the reactivity of its strained aziridine (B145994) ring. The ring-opening reactions of this bicyclic system with various nucleophiles allow for the introduction of diverse functionalities in a regio- and stereoselective manner. This reactivity is fundamental to its role as a scaffold for creating more complex molecules with tailored properties. smolecule.com
The synthetic utility of this compound and its derivatives is highlighted by their transformation into a range of substituted piperidines and other nitrogen-containing structures. For instance, the ring-opening of activated azabicyclo[4.1.0]heptane systems, such as the tosylated analogue, with different nucleophiles proceeds with high regio- and stereoselectivity. researchgate.net This controlled ring-opening is a key feature that makes it a versatile intermediate for synthetic chemists.
Derivatives of the core 7-azabicyclo[4.1.0]heptane structure, such as those with benzoyl or trifluoroacetyl groups on the nitrogen atom, exhibit modified reactivity and properties. smolecule.comsmolecule.com The benzoyl group, for example, influences the compound's electronic properties and can be a precursor for further transformations. smolecule.com Similarly, the trifluoroacetyl group enhances electrophilicity and metabolic stability, reflecting modern strategies in medicinal chemistry. smolecule.com
The following table summarizes key reactions where this compound and its derivatives act as synthetic intermediates:
| Precursor | Reagent/Condition | Product Type | Significance |
| 7-Tosyl-7-azabicyclo[4.1.0]heptane | Nucleophiles (e.g., acetate) | Substituted piperidines | Regio- and stereoselective ring-opening for synthesis of functionalized piperidines. researchgate.net |
| 7-Benzoyl-7-azabicyclo[4.1.0]heptane | Various | Substituted derivatives | Serves as a building block for more complex molecules in organic chemistry. smolecule.com |
| 7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane | Various | Fluorinated compounds | Introduction of a trifluoroacetyl group enhances electrophilicity and metabolic stability for drug design. smolecule.com |
Construction of Complex Nitrogen-Containing Heterocyclic Systems Utilizing this compound
The strained aziridine fused to a cyclohexane (B81311) ring in this compound makes it an excellent starting material for the synthesis of more complex nitrogen-containing heterocyclic systems. The ring-expansion strategy, driven by the release of ring strain, is a powerful method for constructing larger rings such as piperidines and azepanes. researchgate.net
A notable application is the synthesis of highly substituted 8-azabicyclo[3.2.1]octanes through the cycloaddition of 4-methoxy-3-oxidopyridinium ylides, which can be conceptually linked to the manipulation of bicyclic nitrogenous structures. acs.org Furthermore, the ring expansion of aziridines tethered to a leaving group on a side chain provides a direct route to piperidine (B6355638) derivatives. For example, the intramolecular ring-opening of a tosylated aziridinylbutyl chain leads to the formation of a substituted piperidine. researchgate.net This strategy has been successfully applied in the asymmetric synthesis of natural alkaloids like (R)-pipecolic acid. researchgate.net
The versatility of the azabicyclo[4.1.0]heptane framework is further demonstrated in its use to construct other bridged bicyclic systems, which are core structures in various natural products. researchgate.net The ability to selectively cleave bonds within the bicyclic system allows for its transformation into different heterocyclic scaffolds.
Role of this compound Scaffolds in Target-Oriented Synthesis
The rigid and defined three-dimensional structure of the this compound scaffold makes it particularly useful in target-oriented synthesis, where precise control over molecular shape is crucial for biological activity.
Precursors for Chirally Pure Azabicycloheptane Amino Acids and Peptidomimetics
A significant application of azabicyclo[4.1.0]heptane derivatives is in the synthesis of conformationally constrained amino acids for use in peptidomimetics. acs.org These modified amino acids are designed to mimic or block the biological functions of natural peptides. A chirospecific method for preparing optically pure 1-carboxy-7-azabicyclo[2.2.1]heptane amino acids has been developed, starting from L-glutamic acid. acs.org While this example illustrates the synthesis of a related [2.2.1] system, the underlying principles of using bicyclic scaffolds to create constrained amino acids are relevant.
Recent research has focused on the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives, including novel bicyclic N-Boc protected γ-amino acids. researchgate.net These compounds are of interest due to their rigid 3D-shapes, which are considered promising starting points for drug discovery projects. researchgate.net The defined stereochemistry of the bicyclic system allows for the synthesis of chirally pure amino acids that can enforce specific conformations in peptides, influencing their binding to biological targets. nih.govresearchgate.net
Building Blocks for Rigid 3D-Shaped and sp3-Enriched Frameworks
In modern drug discovery, there is a growing emphasis on molecules with a high fraction of sp³-hybridized carbon atoms, as this often leads to improved physicochemical properties and better clinical success rates. The this compound scaffold is an excellent example of an sp³-enriched framework. sigmaaldrich.com Its rigid, three-dimensional structure provides a unique and tunable orientation for substituents, which is an attractive feature for the design of new drug candidates. acs.org
The use of such rigid scaffolds helps to pre-organize the molecule for binding to a biological target, potentially increasing potency and selectivity. An efficient approach to previously unreported azabicyclo[4.1.0]heptane-derived building blocks has been developed, highlighting their importance in generating lead-like compounds with rigid 3D-shapes. researchgate.net These frameworks are considered among the most promising entry points for drug discovery projects. researchgate.netresearchgate.net
Development of Novel Methodologies Employing this compound Derivatives
The unique reactivity of this compound and its derivatives has spurred the development of novel synthetic methodologies. For instance, a transition-metal-free, sustainable methodology for the oxidative cyclopropanation of aza-1,6-enynes has been devised to synthesize valuable, functionalized azabicyclo[4.1.0]heptane-2,4,5-triones. researchgate.net This method allows for the formation of four bonds in a single step under mild conditions.
Furthermore, the development of synthetic routes to functionalized azabicyclo[4.1.0]heptane derivatives showcases the ongoing efforts to expand the chemical space accessible from this scaffold. A divergent strategy has been reported for the synthesis of previously unreported azabicyclo[4.1.0]heptane-derived building blocks, starting from a common synthetic precursor. researchgate.net These new methodologies provide access to a wider range of bifunctional derivatives, further enhancing the utility of the azabicyclo[4.1.0]heptane core in organic synthesis. The parent compound, 7-azabicyclo[4.1.0]heptane, and its derivatives are also employed as versatile scaffolds for synthesizing other organic molecules, facilitating the development of new compounds with tailored properties through various chemical transformations like oxidation and substitution. smolecule.com
Historical Context and Evolution of Research on Azabicyclo 4.1.0 Heptane Chemistry
Early Discoveries and Fundamental Studies of Aziridines and Bicyclic Systems
The investigation into azabicyclo[4.1.0]heptane chemistry is built upon the foundational understanding of aziridines, the nitrogen-containing analogs of epoxides and cyclopropanes. Aziridines, or ethylenimines, are three-membered heterocyclic compounds whose high reactivity is a direct consequence of significant ring strain. mdpi.com This inherent strain energy provides a thermodynamic driving force for ring-opening reactions, making aziridines versatile intermediates in the synthesis of more complex nitrogen-containing molecules. mdpi.com
One of the earliest and most significant reports on the parent 7-azabicyclo[4.1.0]heptane system, then referred to as cyclohexenimine, was published in 1952 by Olden E. Paris and Paul E. Fanta. acs.org Their work detailed the synthesis of this bicyclic imine and investigated the stereochemistry of its formation and subsequent ring-opening reactions. acs.org This seminal study laid the groundwork for understanding the fundamental behavior of this fused bicyclic system, establishing its chemical identity and providing an initial glimpse into its reactivity. The formation of bicyclic aziridinium (B1262131) ions, highly reactive intermediates generated through intramolecular nucleophilic attack by the aziridine (B145994) nitrogen, was later identified as a key aspect of the reactivity of these systems. nih.gov These transient species are central to many ring-expansion and ring-opening reactions that yield substituted piperidines and azepanes. nih.gov
Milestones in the Synthesis and Reactivity of Azabicyclo[4.1.0]heptane Frameworks
Following the initial discoveries, the development of synthetic methodologies for constructing the azabicyclo[4.1.0]heptane framework has seen considerable progress. A variety of strategies have emerged, moving from classical methods to more advanced catalytic processes.
A key advancement involves the generation and subsequent reaction of bicyclic aziridinium ions. These intermediates can be formed by the intramolecular displacement of a leaving group on a side chain attached to an aziridine ring. mdpi.com The regioselectivity of the subsequent nucleophilic attack on the aziridinium ion—either at the bridgehead or bridge carbon—has been a subject of detailed study, as it dictates the structure of the resulting ring-expanded products. nih.govmdpi.com
More recent synthetic innovations have focused on efficiency and control. These include:
Double Alkylation Reactions: Methods have been developed that utilize a double alkylation sequence to form the cyclopropane (B1198618) ring of the 3-azabicyclo[4.1.0]heptane skeleton, a constitutional isomer of the 7-aza system. clockss.org
Transition-Metal-Free Cyclopropanation: Sustainable methodologies, such as the oxidative cyclopropanation of aza-1,6-enynes, have been devised to create functionalized azabicyclo[4.1.0]heptane derivatives under mild conditions. researchgate.net
Rhodium-Catalyzed Reactions: The use of rhodium catalysts has enabled formal [3+3] ring expansion reactions of bicyclic aziridines with vinyl carbenes, yielding complex dehydropiperidines through highly stereocontrolled rearrangements. nih.gov
These milestones highlight the evolution of synthetic chemistry toward creating these strained bicyclic systems with greater precision and versatility.
| Milestone | Synthetic Strategy | Key Features |
| Early Syntheses | Intramolecular cyclization of haloamines | Foundational method for forming the aziridine ring. |
| Aziridinium Ion Chemistry | Generation and ring-opening of bicyclic aziridinium ions | Provides access to diverse, ring-expanded azaheterocycles like piperidines and azepanes. nih.govmdpi.com |
| Double Alkylation | Intramolecular double alkylation to form the cyclopropane ring | An effective method for constructing the bicyclic skeleton. clockss.org |
| Enyne Cycloisomerization | Transition-metal-catalyzed cyclization of enynes | Modern approach to forming the bicyclic framework. |
| Catalytic Ring Expansions | Rhodium-catalyzed reactions of bicyclic aziridines with vinyl carbenes | Stereocontrolled synthesis of larger N-heterocycles. nih.gov |
Evolution of Synthetic Strategies for 7-Methyl-7-azabicyclo[4.1.0]heptane
The synthesis of the specific derivative, this compound, has logically followed from the methods developed for the parent compound. The primary and most direct approach involves the N-alkylation of 7-azabicyclo[4.1.0]heptane. Early strategies relied on classical alkylating agents. For instance, the reaction of the parent bicyclic imine with methyl iodide in the presence of a base like sodium hydride provides a straightforward route to the N-methylated product.
Another historical approach relevant to the modification of this bicyclic system involves the reaction of 7,7-dibromobicyclo[4.1.0]heptane with methyllithium. acs.org While this reaction primarily leads to the formation of cyclopropylidenes which undergo further intramolecular insertion, it demonstrates early efforts to introduce methyl groups and study the reactivity of precursors to the bicyclic alkane system. acs.org
The evolution of synthetic strategies mirrors the broader trends in organic chemistry. While direct N-alkylation remains a fundamental and effective method, modern synthetic chemistry emphasizes the development of more sophisticated and controlled procedures. This includes the potential for catalytic N-methylation reactions that offer milder conditions and higher functional group tolerance, though specific applications of these advanced methods for the synthesis of this compound are not as extensively documented as for the parent framework.
Key Research Groups and Their Contributions to Bicyclic Aziridine Chemistry
The scientific understanding of bicyclic aziridines has been significantly shaped by the contributions of several key research groups. Their work has spanned from foundational studies to the development of novel synthetic methodologies and applications.
| Key Researcher(s) / Group | Area of Contribution | Summary of Impact |
| Paul E. Fanta | Foundational Studies | Conducted some of the earliest systematic investigations into the synthesis and stereochemistry of the 7-azabicyclo[4.1.0]heptane system in the 1950s, laying the essential groundwork for the field. acs.org |
| Hyun-Joon Ha | Aziridinium Ion Chemistry | Extensively studied the generation of stable and bicyclic aziridinium ions and their subsequent regio- and stereoselective ring-opening reactions to produce a wide array of valuable azaheterocycles. mdpi.comnih.govrsc.org |
| Jennifer M. Schomaker | Catalytic Synthesis and Ring Expansions | Developed innovative catalytic methods, particularly using silver and rhodium, for the synthesis of unusual bicyclic aziridines (e.g., methylene (B1212753) aziridines) from allenes and pioneered their use in stereocontrolled ring-expansion reactions to form larger, complex N-heterocycles. nih.govamazonaws.comnih.gov |
These researchers, among others, have been instrumental in transforming bicyclic aziridines from chemical curiosities into versatile and powerful building blocks for modern organic synthesis. Their collective efforts have provided the chemical community with a deeper understanding of the reactivity of these strained systems and a robust toolbox for their construction and derivatization.
Future Directions and Emerging Research Avenues for 7 Methyl 7 Azabicyclo 4.1.0 Heptane Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Routes
The development of greener synthetic methods for aziridines, including the 7-methyl-7-azabicyclo[4.1.0]heptane core, is a key area of future research. researchgate.net Traditional methods often rely on harsh reagents and produce significant waste. Emerging strategies aim to mitigate these environmental concerns.
One promising approach involves the use of water as a reaction medium, which is an environmentally benign solvent. mdpi.comrsc.org For instance, iodine-catalyzed aziridination of olefins has been successfully performed in aqueous media, offering high yields and simple work-up procedures. mdpi.com Another sustainable tactic is the move towards transition-metal-free catalysis. The use of organocatalysts or even catalyst-free methods under specific conditions, such as using sodium hypochlorite (B82951) pentahydrate with simple carbamates, presents a practical and green alternative for producing aziridines with water and sodium chloride as the only byproducts. rsc.org Furthermore, developing one-pot syntheses from readily available starting materials like 2-amino-alcohols reduces the number of purification steps and minimizes solvent usage and waste generation. mdpi.com These methods prioritize atom economy, the use of non-toxic reagents, and the reduction of hazardous byproducts, aligning with the principles of green chemistry. mdpi.comrsc.org
Table 1: Comparison of Conventional vs. Sustainable Aziridination Methods
| Feature | Conventional Methods | Emerging Sustainable Methods |
| Solvent | Often chlorinated or aprotic organic solvents | Water, acetonitrile, or solvent-free conditions mdpi.comrsc.org |
| Catalyst | Often heavy or precious metal catalysts | Metal-free, organocatalysts, or recyclable catalysts rsc.orgrsc.org |
| Nitrogen Source | Hypervalent iodine reagents, azides | Chloramine-T, simple carbamates researchgate.netrsc.org |
| Byproducts | Iodobenzene, aryl sulfonates | Dinitrogen, sodium chloride, water researchgate.netrsc.org |
| Safety | May involve unstable or hazardous reagents | Use of safer, commercially available materials rsc.org |
| Efficiency | Multiple steps, intermediate purifications | One-pot procedures, domino reactions mdpi.com |
Exploration of Novel Catalytic Systems for this compound Transformations
The reactivity of the strained aziridine (B145994) ring in this compound is largely dictated by the catalyst employed. Future research is focused on discovering and optimizing novel catalytic systems to control the regio- and stereoselectivity of its transformations, particularly ring-opening and expansion reactions.
Transition-metal catalysis continues to be a fertile ground for innovation. Palladium-catalyzed reactions, for example, have been developed for various transformations, including the synthesis of complex N-heterocycles like 1,4-benzoxazepines from N-tosylaziridines. mdpi.comresearchgate.net Rhodium catalysts are being used for the direct, stereospecific aziridination of olefins to form N-H and N-Me aziridines without the need for external oxidants. nih.gov Furthermore, dual-catalytic systems, such as a Ti/Ni combination, are enabling previously inaccessible transformations like the branched-selective cross-coupling of 2-alkyl aziridines with aryl iodides. ucla.edu Copper and cobalt catalysts are also emerging as cost-effective and efficient options for aziridination and cross-coupling reactions. mdpi.comchemrxiv.org A significant goal is the development of catalysts that can perform enantioselective aziridination on unactivated alkenes, a considerable challenge that is being addressed with novel planar chiral rhodium indenyl catalysts. acs.org
Beyond metals, organocatalysis presents a powerful alternative. For instance, Brønsted acids have been shown to catalyze the synthesis of cis-aziridines from imines and diazo compounds under mild conditions. organic-chemistry.org The exploration of these and other catalytic systems will open new avenues for converting this compound into a diverse array of functionalized molecules.
Integration of this compound into Flow Chemistry and Automated Synthesis
The integration of this compound chemistry into continuous flow and automated synthesis platforms represents a significant leap forward in terms of safety, efficiency, and scalability. researchgate.net Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers superior control over reaction parameters like temperature and pressure, leading to higher yields and purities. researchgate.net This is particularly advantageous for handling potentially hazardous intermediates or exothermic reactions common in aziridine chemistry. nih.gov
Automated synthesis platforms can accelerate the exploration of the chemical space around the this compound scaffold. ukri.org These systems can perform reactions, purifications, and analyses with minimal human intervention, enabling the rapid generation of libraries of derivatives for screening. nih.gov For example, a continuous-flow synthesis of aziridines via palladium-catalyzed C(sp³)–H activation has been successfully developed and even combined with a subsequent ring-opening reaction in a consecutive process. nih.gov This approach allows for the rapid synthesis of complex aliphatic amines with minimal purification steps. nih.gov The development of automated methods is also crucial for the safe production of reagents like organic azides, which are often used in aziridine synthesis. nih.gov As these technologies become more accessible, they will undoubtedly accelerate the discovery of new derivatives of this compound with valuable properties.
Computational Design and Predictive Modeling for New this compound Derivatives with Enhanced Reactivity or Specific Structural Attributes
Computational chemistry is becoming an indispensable tool for guiding the synthesis and derivatization of complex molecules like this compound. Density Functional Theory (DFT) calculations and other modeling techniques provide deep insights into reaction mechanisms, transition states, and the factors governing reactivity and selectivity. mdpi.comresearchgate.netnih.gov
These computational tools can be used to predict the outcomes of reactions, thereby reducing the need for extensive empirical screening. For example, DFT studies have been used to elucidate the mechanisms of palladium-catalyzed ring-opening reactions and to understand the selectivity in the formation of different heterocyclic products. mdpi.comresearchgate.net Predictive models are also being developed to correlate the structural features of aziridine monomers with their polymerization kinetics, which can guide the synthesis of new materials. acs.org
In the context of drug discovery, computational methods such as molecular docking can predict how derivatives of this compound might interact with biological targets. ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling tools can pre-emptively assess the drug-like properties of virtual compounds, helping to prioritize the synthesis of candidates with higher chances of success. By combining computational design with synthetic efforts, researchers can more efficiently create new derivatives with enhanced reactivity for specific transformations or with precisely tailored structural attributes for biological applications. nih.govjove.com
Table 2: Applications of Computational Modeling in Aziridine Chemistry
| Computational Method | Application | Example Finding | Citation |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms | Confirmed a concerted process for electron transfer-mediated ring opening of N-acyl aziridines. | mdpi.com |
| DFT and Mechanistic Studies | Understanding stereocontrol in ring expansions | Indicated that a pseudo- mdpi.comCurrent time information in Vanderburgh County, US.-sigmatropic rearrangement of a vinyl aziridinium (B1262131) ylide intermediate proceeds with net retention of stereochemistry. | nih.gov |
| Predictive Reactivity Models | Guiding substrate scope and understanding selectivity | Generated models based on steric and electronic features to explain branched selectivity in Ti/Ni dual-catalyzed cross-coupling. | ucla.edu |
| Kinetic Modeling | Optimizing transfer from batch to flow processes | Developed a predictive kinetic model for palladium-catalyzed C-H activation to facilitate the design of a continuous flow process. | nih.gov |
| Molecular Docking & ADMET Profiling | Designing new derivatives for biological applications | Used to predict interactions with biological targets and optimize properties like bioavailability for novel analogs. |
Expanding the Chemical Space Accessible through this compound Scaffold Diversification
The true value of this compound as a building block lies in its potential to be transformed into a wide variety of more complex, three-dimensional molecular architectures. acs.org Expanding the accessible chemical space from this simple scaffold is a major focus of future research, with significant implications for medicinal chemistry and materials science. nih.gov
Ring-expansion strategies are particularly powerful for converting the strained three-membered aziridine ring into larger, more complex N-heterocycles. researchgate.net For example, formal [3+3] ring expansions using rhodium-bound vinyl carbenes can transform bicyclic aziridines into complex dehydropiperidines with high stereocontrol. nih.govnih.gov Similarly, gold-catalyzed rearrangements of propargylic aziridines can lead to the formation of functionalized azetidines. acs.org These methods allow for the rapid construction of densely functionalized and stereochemically rich scaffolds that are highly sought after in drug discovery. acs.orgnih.gov
Diversification can also be achieved through regioselective ring-opening reactions with a variety of nucleophiles, followed by further functionalization. acs.org The development of methods that allow for the controlled manipulation of the aziridine ring enables access to novel amine stereotriads, azepines, and other complex amine-containing structures. acs.orgnih.gov By exploring these diversification strategies, chemists can leverage the inherent reactivity of the this compound core to populate new areas of chemical space with molecules possessing novel functions and properties. nih.gov
Q & A
Q. What are the standard synthetic routes for 7-Methyl-7-azabicyclo[4.1.0]heptane, and how do reaction parameters influence yield?
Methodological Answer: The synthesis typically involves cyclopropanation of azabicyclic precursors. Key parameters include:
- Reagent selection : Use of trimethylsulfonium hydroxide (MeSOH) for methylation, which avoids carcinogenic risks associated with diazomethane .
- Solvent choice : Dimethylformamide (DMF) is employed for hard solid residues, while ethanol or butanol may be used for liquid-phase reactions .
- Catalyst presence : Copper catalysts can alter reaction pathways, as seen in alcohol-mediated reactions .
- Temperature control : Reactions are often conducted at 50°C under nitrogen to prevent oxidation .
For example, yields drop when substituting ethanol with bulkier alcohols (e.g., 1-butanol) due to steric hindrance .
Q. How do researchers confirm the structure of this compound using spectroscopic methods?
Methodological Answer: A multi-technique approach is critical:
- IR Spectroscopy : Peaks at ~2940 cm (C-H stretching) and 1510–1000 cm (C-N/C-O vibrations) confirm functional groups .
- NMR Analysis :
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 291 [M]) and fragmentation patterns (e.g., m/z 209 from ring-opening) validate the molecular formula .
Cross-referencing with authentic samples ensures accuracy .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?
Methodological Answer: Factorial design systematically tests variables:
- Factors : Solvent polarity, temperature, catalyst loading, and inhibitor presence (e.g., radical inhibitors like TEMPO) .
- Response variables : Yield, enantiomeric excess, and byproduct formation.
For instance, in alcohol-mediated reactions, a 2 factorial design (varying alcohol type and copper presence) revealed copper’s role in suppressing radical pathways, improving yield by 15–20% . Data analysis tools like ANOVA can identify statistically significant interactions .
Q. How should researchers resolve contradictions in reaction outcomes when varying inhibitors or catalysts?
Methodological Answer: Contradictions often arise from competing mechanistic pathways:
- Radical vs. ionic pathways : Radical inhibitors (e.g., hydroquinone) may suppress side reactions but reduce yields in copper-catalyzed systems .
- Steric effects : Bulky substituents (e.g., cyclohexyl groups) hinder nucleophilic attack, altering product ratios .
Strategies include: - Kinetic studies : Monitor reaction progress via GC-MS or in situ IR to identify rate-determining steps.
- Computational modeling : DFT calculations can predict transition-state energies for competing pathways.
For example, Torimoto et al. reconciled yield discrepancies in ethanol vs. DMF by identifying solvent-dependent stabilization of intermediates .
Q. What strategies enhance stereochemical control in 7-azabicycloheptane derivatives?
Methodological Answer:
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., trans-4-hydroxy-L-proline) to induce asymmetric induction .
- Steric directing groups : Tosyl or Boc groups block undesired face attack during cyclization .
- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize charged intermediates, improving diastereoselectivity .
For instance, NaBH reduction in ethanol/THF mixtures achieved >90% diastereomeric excess in a derivative synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
